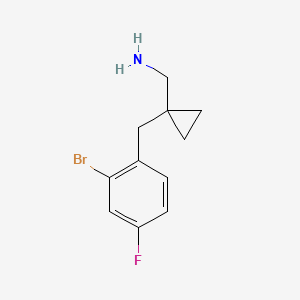
(1-(2-Bromo-4-fluorobenzyl)cyclopropyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(2-Bromo-4-fluorobenzyl)cyclopropyl)methanamine: is a compound that belongs to the class of fluorinated building blocks. These compounds are often used in various fields of scientific research due to their unique chemical properties. The presence of both bromine and fluorine atoms in the benzyl group makes this compound particularly interesting for synthetic chemists.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Bromo-4-fluorobenzyl)cyclopropyl)methanamine typically involves the reaction of 2-bromo-4-fluorobenzyl chloride with cyclopropylmethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in the benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The presence of the fluorine atom allows for coupling reactions with other aromatic compounds, leading to the formation of more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Coupling: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine.
Major Products:
Substitution Products: Various substituted benzyl derivatives.
Oxidation Products: Oxidized forms of the benzyl group.
Reduction Products: Reduced forms of the benzyl group.
Coupling Products: Complex aromatic compounds.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can be used in catalytic reactions to facilitate the formation of specific products.
Biology:
Biochemical Studies: The compound can be used in studies to understand the interactions between different biomolecules.
Drug Development: It may serve as a precursor in the synthesis of potential pharmaceutical agents.
Medicine:
Therapeutic Research: The compound’s derivatives may have therapeutic potential and can be studied for their effects on various biological targets.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Agriculture: It may be used in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of (1-(2-Bromo-4-fluorobenzyl)cyclopropyl)methanamine involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms allows the compound to form strong interactions with various enzymes and receptors. These interactions can modulate the activity of these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
- (2-Bromo-4-fluorobenzyl)amine
- (2-Bromo-4-fluorobenzyl)cyclopropane
- (2-Bromo-4-fluorobenzyl)methanol
Uniqueness: The presence of both a cyclopropyl group and a methanamine group in (1-(2-Bromo-4-fluorobenzyl)cyclopropyl)methanamine makes it unique compared to other similar compounds This unique structure allows for specific interactions and reactions that are not possible with other compounds
Propriétés
Formule moléculaire |
C11H13BrFN |
|---|---|
Poids moléculaire |
258.13 g/mol |
Nom IUPAC |
[1-[(2-bromo-4-fluorophenyl)methyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C11H13BrFN/c12-10-5-9(13)2-1-8(10)6-11(7-14)3-4-11/h1-2,5H,3-4,6-7,14H2 |
Clé InChI |
PIGLHQYIQUIZAF-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CC2=C(C=C(C=C2)F)Br)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


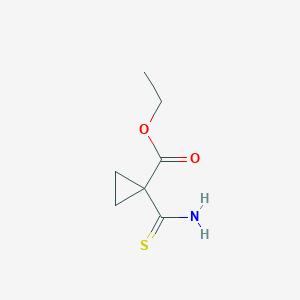
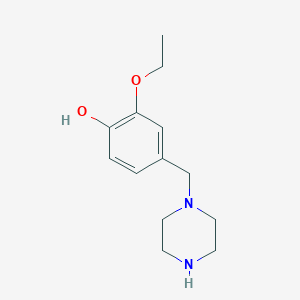
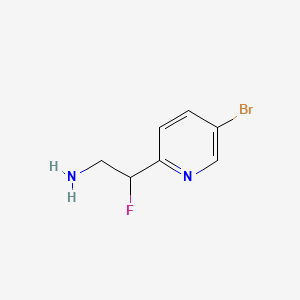

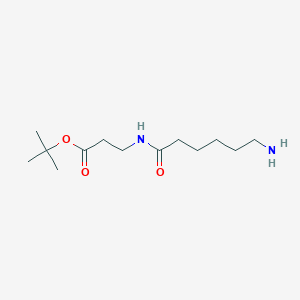
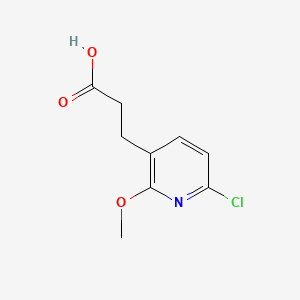
![4-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B13545210.png)
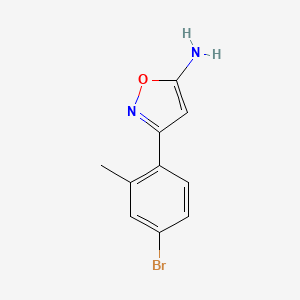
![Tert-butyl4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B13545217.png)
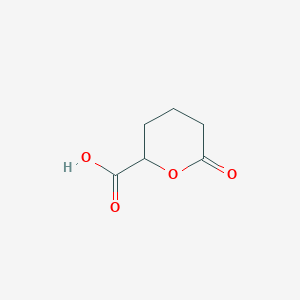
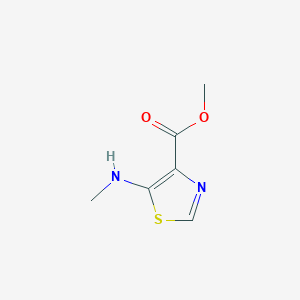


![2-(5-bromo-2-methoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13545257.png)
